![molecular formula C15H23BrO B13187251 ({[4-(Bromomethyl)-5-methylhexyl]oxy}methyl)benzene](/img/structure/B13187251.png)
({[4-(Bromomethyl)-5-methylhexyl]oxy}methyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
({[4-(Bromomethyl)-5-methylhexyl]oxy}methyl)benzene: is an organic compound with the molecular formula C14H21BrO It is a derivative of benzene, where a bromomethyl group and a methylhexyl group are attached to the benzene ring through an oxygen bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ({[4-(Bromomethyl)-5-methylhexyl]oxy}methyl)benzene typically involves the reaction of 4-(bromomethyl)-5-methylhexanol with benzyl chloride in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromomethyl group in ({[4-(Bromomethyl)-5-methylhexyl]oxy}methyl)benzene can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, ammonia; typically carried out in polar solvents like water or ethanol.
Oxidation: Potassium permanganate, chromium trioxide; reactions are usually performed in acidic or basic aqueous solutions.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are conducted in anhydrous solvents like ether or tetrahydrofuran.
Major Products:
Substitution: Formation of alcohols, nitriles, or amines.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of methyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: ({[4-(Bromomethyl)-5-methylhexyl]oxy}methyl)benzene can be used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Biology:
Bioconjugation: The compound can be used to modify biomolecules through nucleophilic substitution reactions, enabling the attachment of various functional groups for biological studies.
Medicine:
Drug Development: Its derivatives may possess biological activity and can be explored for potential therapeutic applications.
Industry:
Polymer Chemistry: The compound can be used as a monomer or a cross-linking agent in the production of specialized polymers with unique properties.
Wirkmechanismus
The mechanism of action of ({[4-(Bromomethyl)-5-methylhexyl]oxy}methyl)benzene largely depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. The molecular targets and pathways involved in its biological activity would depend on the specific functional groups attached to the benzene ring and their interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Bromomethyl methyl ether: Similar in having a bromomethyl group but differs in the overall structure and reactivity.
Benzyl bromide: Shares the bromomethyl group attached to a benzene ring but lacks the additional hexyl group.
4-Bromomethyl-5-methylhexanol: Similar in structure but lacks the benzene ring.
Uniqueness: ({[4-(Bromomethyl)-5-methylhexyl]oxy}methyl)benzene is unique due to its combination of a bromomethyl group and a methylhexyl group attached to a benzene ring through an oxygen bridge. This structure imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and industrial applications.
Eigenschaften
Molekularformel |
C15H23BrO |
|---|---|
Molekulargewicht |
299.25 g/mol |
IUPAC-Name |
[4-(bromomethyl)-5-methylhexoxy]methylbenzene |
InChI |
InChI=1S/C15H23BrO/c1-13(2)15(11-16)9-6-10-17-12-14-7-4-3-5-8-14/h3-5,7-8,13,15H,6,9-12H2,1-2H3 |
InChI-Schlüssel |
OOWZTMWAOODZSP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(CCCOCC1=CC=CC=C1)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


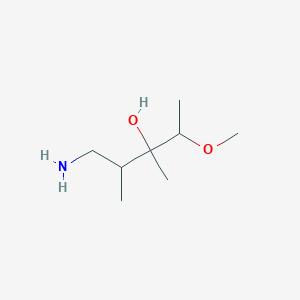

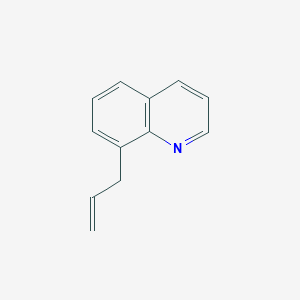
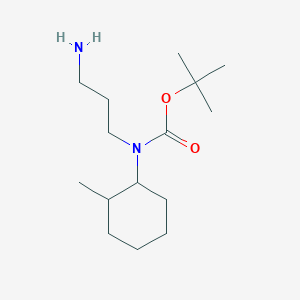


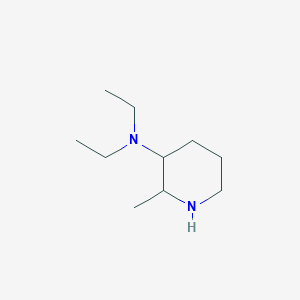
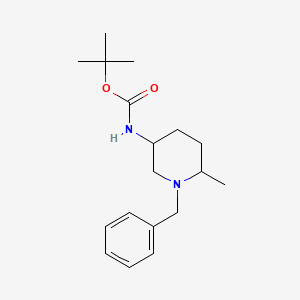

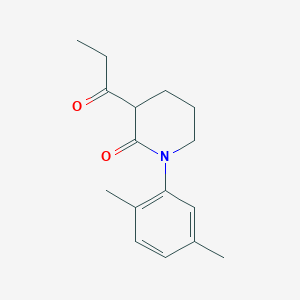
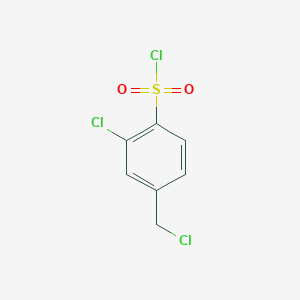

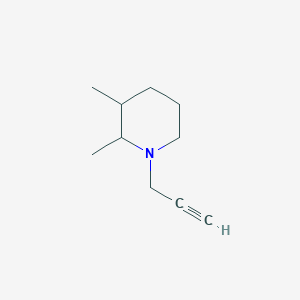
![Methyl 3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13187257.png)
